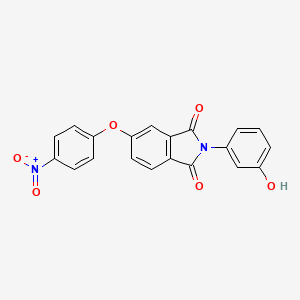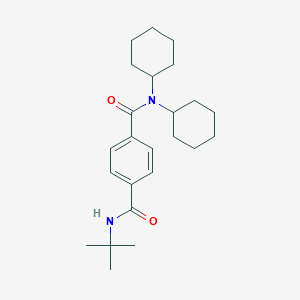![molecular formula C18H29N3O2 B11106178 3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide](/img/structure/B11106178.png)
3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide is a synthetic compound that features an adamantyl group, a hydrazone linkage, and a butanamide backbone The adamantyl group is a bulky, diamondoid structure that imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide typically involves the following steps:
Formation of the Adamantylcarbonyl Hydrazone: The reaction begins with the condensation of 1-adamantylcarbonyl chloride with hydrazine to form the adamantylcarbonyl hydrazone.
Coupling with N-Propylbutanamide: The hydrazone is then coupled with N-propylbutanamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantylcarbonyl oxides, while reduction may produce adamantylamines.
Scientific Research Applications
3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Materials Science: The adamantyl group imparts rigidity and thermal stability, making the compound useful in developing high-performance materials.
Biological Studies: The compound can be used as a probe to study hydrazone-based interactions in biological systems.
Mechanism of Action
The mechanism by which 3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide exerts its effects involves interactions with specific molecular targets. The adamantyl group can enhance binding affinity to certain receptors or enzymes, while the hydrazone linkage may participate in reversible covalent interactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide is unique due to its specific combination of an adamantyl group, hydrazone linkage, and butanamide backbone. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, which are not observed in other similar compounds.
Properties
Molecular Formula |
C18H29N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(E)-[4-oxo-4-(propylamino)butan-2-ylidene]amino]adamantane-1-carboxamide |
InChI |
InChI=1S/C18H29N3O2/c1-3-4-19-16(22)5-12(2)20-21-17(23)18-9-13-6-14(10-18)8-15(7-13)11-18/h13-15H,3-11H2,1-2H3,(H,19,22)(H,21,23)/b20-12+ |
InChI Key |
WKLDYWNPBXNLFK-UDWIEESQSA-N |
Isomeric SMILES |
CCCNC(=O)C/C(=N/NC(=O)C12CC3CC(C1)CC(C3)C2)/C |
Canonical SMILES |
CCCNC(=O)CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-chlorophenyl)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11106099.png)
![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzonitrile](/img/structure/B11106103.png)
![Cycloheptyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B11106107.png)
![2-amino-4-(2-chloro-5-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11106112.png)
![N-[2-(2-Methylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B11106116.png)
![3-(1,3-benzoxazol-2-yl)-4-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]aniline](/img/structure/B11106128.png)


![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11106144.png)
![1-(5-Ethylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-(2,2,2-trifluoro-1-methyl-1-trifluoromethyl-ethyl)-urea](/img/structure/B11106145.png)
![(2-fluorophenyl)[({(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino)oxy]methanone](/img/structure/B11106150.png)
![3-Azepan-1-yl-3-imino-2-[(4-methoxy-phenyl)-hydrazono]-propionitrile](/img/structure/B11106153.png)
![3-benzyl-5,5-dimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione](/img/structure/B11106158.png)
![Ethyl 6-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate](/img/structure/B11106162.png)
